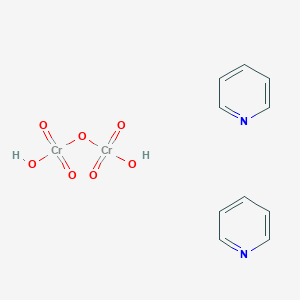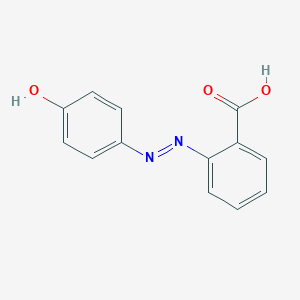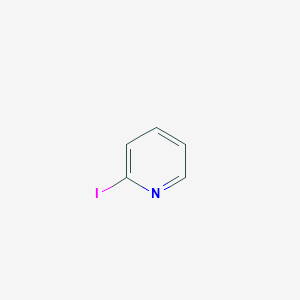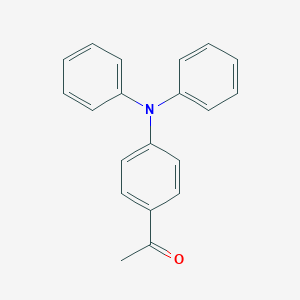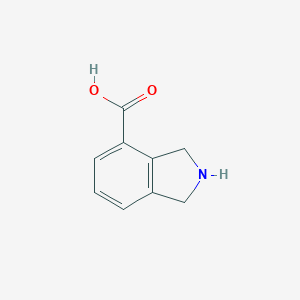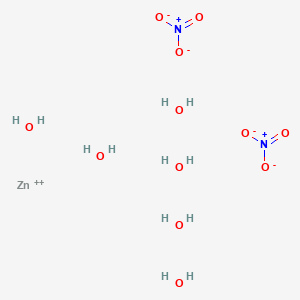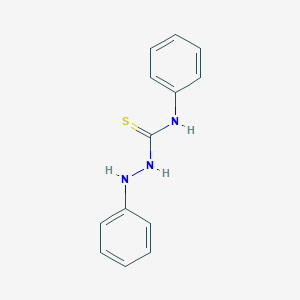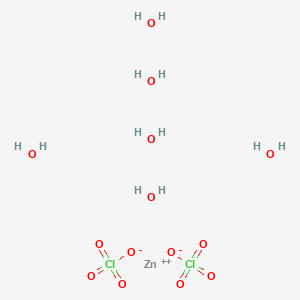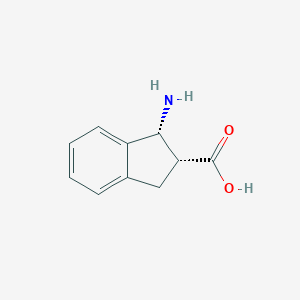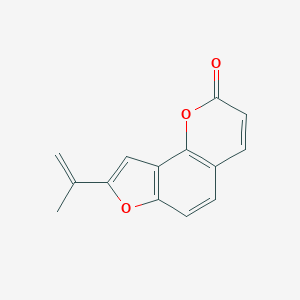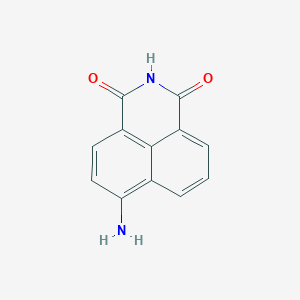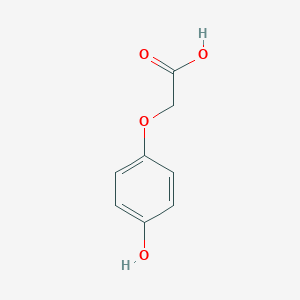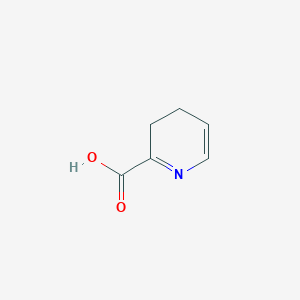
Dihydropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydropicolinic acid (DHPA) is an important compound that is widely used in scientific research. It is a derivative of pyridine and is commonly used as a building block in the synthesis of various compounds. DHPA has a unique structure that makes it an attractive target for chemical synthesis and biological research.
Aplicaciones Científicas De Investigación
Dihydropicolinic acid has numerous scientific research applications. It is commonly used as a building block in the synthesis of various compounds, including antibiotics, antitumor agents, and enzyme inhibitors. Dihydropicolinic acid is also used in the synthesis of chiral ligands for asymmetric catalysis. Additionally, Dihydropicolinic acid is used as a precursor for the synthesis of pyridine-based polymers and materials.
Mecanismo De Acción
The mechanism of action of Dihydropicolinic acid is not well understood. However, it is believed that Dihydropicolinic acid acts as a competitive inhibitor of enzymes that use pyridoxal-5'-phosphate (PLP) as a cofactor. PLP is a coenzyme that is involved in numerous enzymatic reactions, including amino acid metabolism and neurotransmitter synthesis. By inhibiting PLP-dependent enzymes, Dihydropicolinic acid can affect these metabolic pathways and potentially lead to therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Dihydropicolinic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Dihydropicolinic acid can inhibit the growth of cancer cells and bacteria. Additionally, Dihydropicolinic acid has been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have demonstrated that Dihydropicolinic acid can improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydropicolinic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, Dihydropicolinic acid is stable under normal laboratory conditions and can be stored for extended periods of time. However, Dihydropicolinic acid has some limitations. It is insoluble in water and requires the use of organic solvents for dissolution. Additionally, Dihydropicolinic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Dihydropicolinic acid. One area of interest is the development of new synthetic methods for Dihydropicolinic acid and its derivatives. Additionally, the potential therapeutic effects of Dihydropicolinic acid and its derivatives on various diseases, including cancer and diabetes, warrant further investigation. Furthermore, the use of Dihydropicolinic acid in the synthesis of pyridine-based materials and polymers is an area of active research. Finally, the mechanism of action of Dihydropicolinic acid and its effects on PLP-dependent enzymes require further investigation.
Conclusion:
In conclusion, Dihydropicolinic acid is an important compound that has numerous scientific research applications. Its unique structure and properties make it an attractive target for chemical synthesis and biological research. The synthesis method of Dihydropicolinic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dihydropicolinic acid and its derivatives has the potential to lead to the development of new therapeutic agents and materials.
Métodos De Síntesis
Dihydropicolinic acid can be synthesized by various methods. The most commonly used method is the reduction of pyridine-2,6-dicarboxylic acid with sodium borohydride. This reaction results in the formation of Dihydropicolinic acid and sodium bicarbonate. The purity of Dihydropicolinic acid can be improved by recrystallization from ethanol or water.
Propiedades
Número CAS |
139549-65-8 |
|---|---|
Nombre del producto |
Dihydropicolinic acid |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
3,4-dihydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h2,4H,1,3H2,(H,8,9) |
Clave InChI |
FIZUQXLGABRGSR-UHFFFAOYSA-N |
SMILES |
C1CC(=NC=C1)C(=O)O |
SMILES canónico |
C1CC(=NC=C1)C(=O)O |
Otros números CAS |
139549-65-8 |
Sinónimos |
3,4-dihydropicolinic acid dihydropicolinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



